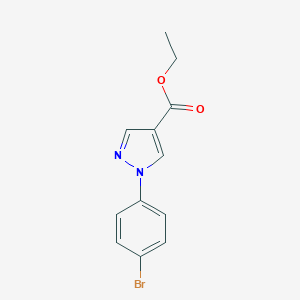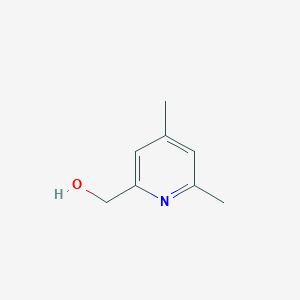
(4,6-Dimethylpyridin-2-yl)methanol
概要
説明
“(4,6-Dimethylpyridin-2-yl)methanol” is a chemical compound with the CAS Number: 18087-99-5 . It has a molecular weight of 137.18 and its IUPAC name is (4,6-dimethyl-2-pyridinyl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “(4,6-Dimethylpyridin-2-yl)methanol” is C8H11NO . The InChI Code is 1S/C8H11NO/c1-6-3-7(2)9-8(4-6)5-10/h3-4,10H,5H2,1-2H3 .
Physical And Chemical Properties Analysis
“(4,6-Dimethylpyridin-2-yl)methanol” has a melting point of 48-50 °C and a predicted boiling point of 239.5±35.0 °C . Its predicted density is 1.063±0.06 g/cm3 . It should be stored in a dry room at normal temperature .
科学的研究の応用
Catalytic Applications
(4,6-Dimethylpyridin-2-yl)methanol has been utilized in the synthesis of nickel complexes with bidentate N,O-type ligands. These complexes show promising applications in catalysis, particularly in the oligomerization of ethylene. For instance, the dinuclear complexes Ni(micro-Cl){(4,5-dihydro-4,4-dimethyloxazol-2-yl)methanol}Cl(2) and Ni(micro-Cl){(pyridin-2-yl)methanol}Cl(2) demonstrate significant activity in ethylene oligomerization, yielding mostly dimers and trimers (Kermagoret & Braunstein, 2008).
Thermodynamic Studies
The compound has been involved in studies exploring the heat of dilution of alcohols in pyridine derivatives. These studies are crucial for understanding the thermodynamics of mixtures containing self-associating components, which is important for many industrial applications. For example, the heat of dilution of methanol in 2,6-di-tert-butyl-pyridine and similar systems has been calculated, providing insights into the thermodynamics of mixtures involving (4,6-Dimethylpyridin-2-yl)methanol (Heintz et al., 2006).
Organocatalysis
In the field of organocatalysis, derivatives of (4,6-Dimethylpyridin-2-yl)methanol have been employed. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a derivative, has been used as an efficient bifunctional organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Solvation and Hydrogen Bonding Studies
Research on hydrogen bonding and solvation involving (4,6-Dimethylpyridin-2-yl)methanol has contributed significantly to our understanding of molecular interactions. Studies have been conducted on the enthalpies of solution of methanol in pyridine and its methyl derivatives, which provide valuable data on hydrogen bonding and specific solvation phenomena (Marczak et al., 2004).
Synthesis of Complex Molecules
This compound has also been used in the synthesis of complex molecules, such as dimethyl sulfomycinamate, a derivative of the sulfomycin family of antibiotics. The process involves a multi-step synthesis in which (4,6-Dimethylpyridin-2-yl)methanol derivatives play a key role (Bagley et al., 2005).
Safety And Hazards
“(4,6-Dimethylpyridin-2-yl)methanol” is classified under GHS07 for safety . The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of eye contact .
特性
IUPAC Name |
(4,6-dimethylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(2)9-8(4-6)5-10/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQZCYMDNLIADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401684 | |
| Record name | (4,6-dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethylpyridin-2-yl)methanol | |
CAS RN |
18087-99-5 | |
| Record name | (4,6-dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dimethylpyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

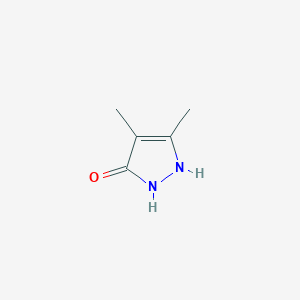

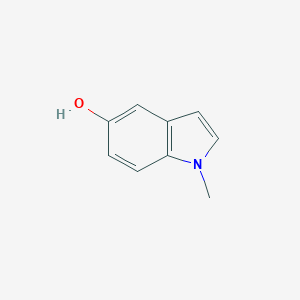






![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
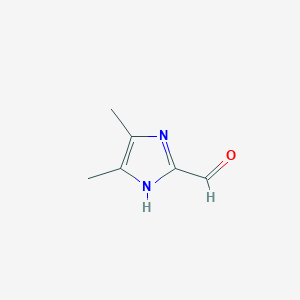

![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)
